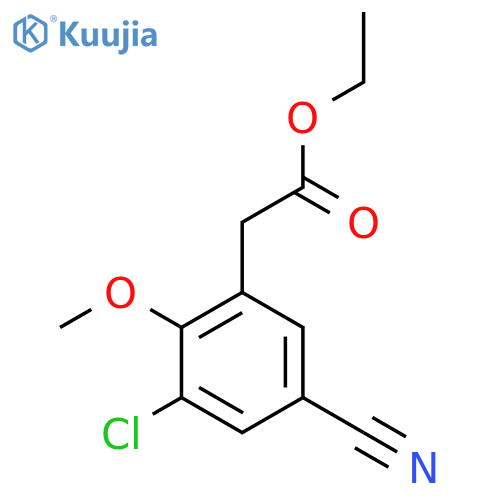Cas no 1807169-13-6 (Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate)

1807169-13-6 structure
商品名:Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate
CAS番号:1807169-13-6
MF:C12H12ClNO3
メガワット:253.681582450867
CID:4945227
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate
-
- インチ: 1S/C12H12ClNO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(13)12(9)16-2/h4-5H,3,6H2,1-2H3
- InChIKey: GSJSOTZAKQXEQY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=CC(=C1OC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020922-250mg |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015020922-500mg |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015020922-1g |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
1807169-13-6 (Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate) 関連製品
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
